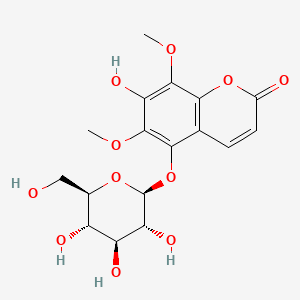

7-Hydroxyisofraxidin 5-beta-D-Glucoside

Description

Overview of Coumarin (B35378) Natural Products and Their Biological Significance

Coumarins are a significant class of naturally occurring compounds belonging to the benzopyrone family, characterized by a benzene (B151609) ring fused to an α-pyrone ring. gyanvihar.org First isolated in 1820, these secondary metabolites are widely distributed in the natural world, having been identified in various plants, fungi, and bacteria. gyanvihar.orgresearchgate.net They are known for their diverse and potent biological activities, which has made them a focal point of pharmacological research. nih.gov

The biological significance of coumarins is extensive, with studies demonstrating a wide array of effects. These include anticoagulant, anti-inflammatory, antioxidant, antibacterial, antifungal, antiviral, and anticancer properties. researchgate.netnih.govnih.gov The versatility of the coumarin scaffold has led to the development of important pharmaceuticals, such as the anticoagulant drugs warfarin and acenocoumarol, which function as vitamin K antagonists. researchgate.netmdpi.com Furthermore, coumarins are present in the human diet through the consumption of fruits, vegetables, seeds, nuts, and spices, making them relevant in both medicine and nutrition. gyanvihar.orgnih.gov

The broad spectrum of activities exhibited by coumarin derivatives includes:

Anticoagulant and Antithrombotic: Interference with the vitamin K cycle to reduce blood clotting. nih.gov

Anticancer: Growing interest in their potential applications in oncology. researchgate.net

Antimicrobial: Efficacy against various bacteria and fungi. gyanvihar.org

Anti-inflammatory: Modulating inflammatory pathways. nih.gov

Antiviral: Notably, some derivatives like calanolides have shown anti-HIV activity. nih.govnih.gov

Neuroprotective: Actions that protect nerve cells from damage or degeneration. nih.gov

Importance of Glycosylation in Modulating Coumarin Bioactivity

Glycosylation, the enzymatic process of attaching a carbohydrate (glycan) to another molecule, is a crucial modification in natural product chemistry. researchgate.net This process results in the formation of glycosides, which consist of a sugar moiety linked to a non-sugar aglycone. nih.gov In the context of coumarins, glycosylation plays a pivotal role in altering their physicochemical properties, which in turn can significantly modulate their biological activity. nih.govnih.gov

The addition of a sugar unit can influence several key parameters:

Solubility: Enhancing water solubility, which affects the compound's absorption and distribution in biological systems.

Stability: The nature of the glycosidic bond (e.g., O-, S-, or C-glycoside) can affect the molecule's stability towards enzymatic and chemical hydrolysis. nih.gov

Bioavailability: Altering how the compound is absorbed, metabolized, and excreted.

Target Interaction: Modifying the way the molecule binds to biological targets like enzymes or receptors.

Research has shown that glycosylated coumarins can exhibit distinct biological profiles compared to their aglycone counterparts. For instance, various naturally occurring coumarin glycosides have been investigated for their anti-inflammatory and antimicrobial activities. nih.gov The strategic glycosylation of coumarins is therefore a key mechanism for generating structural diversity and novel bioactive compounds, making it an area of increasing interest for drug discovery and development. researchgate.net

Specific Focus on 7-Hydroxyisofraxidin 5-beta-D-Glucoside: Nomenclature and Structural Characteristics

While the subject of this article is this compound, it is important to note that much of the available chemical data pertains to a closely related isomer, 5-Hydroxyisofraxidin 7-beta-D-Glucoside . These two compounds feature different substitution patterns on the coumarin core. vulcanchem.com The following information is based on the latter, more extensively documented compound.

5-Hydroxyisofraxidin 7-beta-D-Glucoside is a derivative of Isofraxidin (B1672238) and an analog of Isofraxidin 7-O-β-D-Glucoside. vulcanchem.comlabshake.com Its structure consists of a central coumarin framework substituted with hydroxyl and methoxy (B1213986) groups, and a β-D-glucoside unit attached at the 7-position. vulcanchem.com The term β-D-glucoside indicates that the anomeric center of the D-glucose sugar has a beta configuration. ebi.ac.uk This specific stereochemistry is critical for its three-dimensional shape and potential biological interactions. vulcanchem.com

Below is a table summarizing the key structural and chemical properties of 5-Hydroxyisofraxidin 7-beta-D-Glucoside.

| Property | Value |

| IUPAC Name | 5-hydroxy-6,8-dimethoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one vulcanchem.com |

| Molecular Formula | C₁₇H₂₀O₁₁ cymitquimica.com |

| Molecular Weight | 400.334 g/mol vulcanchem.comcymitquimica.com |

| Hydrogen Bond Donor Count | 5 vulcanchem.com |

| Hydrogen Bond Acceptor Count | 11 vulcanchem.com |

| Rotatable Bond Count | 5 vulcanchem.com |

| Topological Polar Surface Area | 164 Ų vulcanchem.com |

| Heavy Atom Count | 28 vulcanchem.com |

This data is for the isomeric compound 5-Hydroxyisofraxidin 7-beta-D-Glucoside.

Research Gaps and Objectives for Comprehensive Investigation of this compound

Despite the broad interest in coumarins, specific research on this compound is limited. A significant research gap exists in the comprehensive evaluation of its biological and pharmacological properties. While its analog, 5-Hydroxyisofraxidin 7-beta-D-Glucoside, has been identified in plants like Artemisia selengensis and is suggested to have potential interleukin 6 (IL-6) inhibitory activity, dedicated studies are lacking. labshake.com

To fully understand the potential of this compound, future research should focus on the following objectives:

Isolation and Structural Confirmation: Isolation of the compound from natural sources and unambiguous confirmation of its structure, distinguishing it from its isomers.

Broad Biological Screening: A comprehensive in vitro screening program to evaluate its activity across a wide range of assays, including anticancer, anti-inflammatory, antioxidant, and antimicrobial tests.

Mechanism of Action Studies: For any significant biological activity identified, further studies are needed to elucidate the underlying molecular mechanisms.

Structure-Activity Relationship (SAR) Analysis: Comparative studies with related compounds, such as Isofraxidin, Isofraxidin 7-O-β-D-Glucoside, and its 5-hydroxy-7-glucoside isomer, to understand how the specific placement of hydroxyl and glucoside groups affects bioactivity.

Bioavailability and Metabolism: Investigation into the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, an area that requires more research for coumarins in general. nih.gov

Addressing these research gaps will provide a clearer understanding of the therapeutic potential of this compound and its place within the diverse family of bioactive coumarin natural products.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H20O11 |

|---|---|

Molecular Weight |

400.3 g/mol |

IUPAC Name |

7-hydroxy-6,8-dimethoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |

InChI |

InChI=1S/C17H20O11/c1-24-15-12(23)16(25-2)14(6-3-4-8(19)27-13(6)15)28-17-11(22)10(21)9(20)7(5-18)26-17/h3-4,7,9-11,17-18,20-23H,5H2,1-2H3/t7-,9-,10+,11-,17+/m1/s1 |

InChI Key |

KPPFMXIPEMWGSO-AHKYOXQYSA-N |

Isomeric SMILES |

COC1=C(C(=C(C2=C1OC(=O)C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC)O |

Canonical SMILES |

COC1=C(C(=C(C2=C1OC(=O)C=C2)OC3C(C(C(C(O3)CO)O)O)O)OC)O |

Origin of Product |

United States |

Isolation, Purification, and Advanced Structural Characterization of 7 Hydroxyisofraxidin 5 Beta D Glucoside

Methodologies for Extraction from Biological Matrices

The initial step in isolating 7-Hydroxyisofraxidin 5-beta-D-Glucoside involves its extraction from plant material. The choice of solvent and extraction method is crucial for efficiently obtaining a crude extract enriched with the target compound.

Plant materials are typically powdered to increase the surface area for solvent penetration. Common extraction methods for coumarin (B35378) glycosides involve the use of polar solvents due to the hydrophilic nature of the glucose moiety. Solvents such as methanol (B129727), ethanol (B145695), or water are frequently employed. researchgate.net For instance, reflux extraction with 90% ethanol has been used to obtain crude extracts containing coumarin glycosides. mdpi.com The resulting extract is then concentrated under reduced pressure.

To further partition the compounds, the residue is often dissolved in water and successively partitioned with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. mdpi.com Coumarin glycosides, being polar, tend to concentrate in the n-butanol fraction. mdpi.com Modern extraction techniques like microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) are also utilized to improve efficiency and reduce solvent consumption. nih.govnih.govresearchgate.net

Table 1: Common Solvents for Extraction of Coumarin Glycosides

| Solvent System | Rationale |

| 90% Ethanol | Effective for a broad range of polar and moderately polar compounds. mdpi.com |

| Methanol | High polarity, efficient for extracting glycosides. researchgate.net |

| Water | Extracts highly polar compounds, including glycosides. researchgate.net |

| Ethyl Acetate | Used in partitioning to remove less polar compounds. mdpi.comnih.govnih.gov |

| n-Butanol | Used in partitioning to isolate polar glycosides. mdpi.com |

Chromatographic Separation Techniques

Following extraction and preliminary fractionation, a series of chromatographic techniques are employed for the purification of this compound.

Column chromatography is a fundamental technique for the large-scale separation of compounds from the crude extract. Both normal-phase and reversed-phase chromatography are utilized.

Normal-Phase Column Chromatography: This technique uses a polar stationary phase, such as silica (B1680970) gel, and a non-polar mobile phase. The separation is based on the polarity of the compounds. While effective, it can sometimes lead to irreversible adsorption of polar compounds.

Reversed-Phase Column Chromatography: This is a widely used method for the purification of coumarin glycosides. It employs a non-polar stationary phase, such as octadecyl-bonded silica (ODS or C18), and a polar mobile phase, typically a mixture of methanol and water or acetonitrile (B52724) and water. mdpi.com Elution is usually performed with a gradient system, where the proportion of the organic solvent is gradually increased.

Table 2: Typical Column Chromatography Parameters for Coumarin Glycoside Separation

| Chromatography Type | Stationary Phase | Mobile Phase System | Elution Mode |

| Reversed-Phase | Octadecyl-silica (ODS, C18) | Methanol-water or Acetonitrile-water | Gradient |

Thin-Layer Chromatography (TLC) is an essential tool for monitoring the progress of separation and identifying fractions containing the target compound. It is a quick and inexpensive method to determine the appropriate solvent system for column chromatography. For the separation of smaller quantities, Preparative TLC (PTLC) can be employed. In PTLC, the separated compound bands are scraped from the plate and eluted with a suitable solvent.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification of this compound. nih.gov Both analytical and preparative HPLC are used.

Analytical HPLC: Used to determine the purity of the isolated compound. A common setup includes a C18 column with a mobile phase of acetonitrile and water, often with a small amount of acid (like phosphoric or formic acid) to improve peak shape. nih.govnih.gov

Preparative HPLC: Used to isolate pure compounds in larger quantities. Semi-preparative HPLC is often employed for the final purification step. nih.gov An example of a two-dimensional HPLC method for separating coumarin glycosides involved using a phenyl-bonded silica-based reversed-phase column in the first dimension, followed by purification on an octadecyl-bonded silica-based reversed-phase column. mdpi.comdoaj.org

Table 3: Example HPLC Conditions for Coumarin Glycoside Analysis

| Parameter | Condition | Reference |

| Column | C18 (Reversed-Phase) | nih.gov |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | nih.gov |

| Detection | UV (e.g., 276 nm) | |

| Flow Rate | Typically 1.0 mL/min for analytical |

Countercurrent Chromatography (CCC), particularly High-Speed Counter-Current Chromatography (HSCCC), is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus preventing the irreversible adsorption of the sample. tautobiotech.com It has been successfully used for the isolation and purification of coumarin compounds from sources like Cortex fraxinus. tautobiotech.comresearchgate.net A two-phase solvent system is selected where the target compound has a suitable partition coefficient (K). For coumarin glycosides, a common solvent system is n-butanol-methanol-water with acetic acid. tautobiotech.com

Affinity chromatography is a highly selective purification method based on the specific binding interaction between a molecule and a ligand immobilized on a stationary phase. While not commonly reported for the general isolation of coumarin glycosides, this technique could be theoretically applied if this compound exhibits specific binding affinity to a particular enzyme or receptor that can be immobilized. Its application would be highly specialized and depend on the compound's biological properties.

Macroporous Resin Adsorption Chromatography for Coumarin Glycosides

Macroporous resin adsorption chromatography is a highly effective and widely used technique for the enrichment and preliminary purification of coumarin glycosides from crude plant extracts. This method is favored for its high adsorption capacity, ease of regeneration, and suitability for large-scale industrial production.

The process leverages the physical adsorption of molecules onto a porous polymer resin. The selection of the appropriate resin is critical and is based on the polarity of the target compound. For moderately polar coumarin glycosides, resins like D101, AB-8, and HP-20 are often employed. The separation mechanism relies on a "like dissolves like" principle, where resins with polarity similar to the target glycosides exhibit the best adsorption and desorption characteristics.

The purification process typically involves the following steps:

Sample Loading: The crude extract, dissolved in an aqueous solution, is passed through a column packed with the pre-treated macroporous resin.

Adsorption: The coumarin glycosides, along with other compounds of similar polarity, are adsorbed onto the resin surface. The adsorption process is dynamic, reaching equilibrium over time, and often follows a pseudo-second-order kinetic model.

Washing: The column is washed with deionized water or a very low concentration of ethanol to remove highly polar impurities such as salts, sugars, and some amino acids.

Elution: The adsorbed coumarin glycosides are desorbed from the resin by eluting the column with a gradient of ethanol-water mixtures (e.g., 30%, 50%, 70% ethanol). The fraction containing the target compound is collected for further purification.

This technique serves as an excellent initial step, effectively concentrating the coumarin glycosides and removing a significant portion of interfering substances before final purification by methods such as preparative high-performance liquid chromatography (HPLC).

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of natural products like coumarin glycosides. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments allows for the unambiguous assignment of all proton and carbon signals and the determination of the compound's constitution and stereochemistry.

¹H NMR: The proton NMR spectrum provides information about the number and types of protons. For a typical coumarin glycoside, characteristic signals include:

Two doublets for the H-3 and H-4 protons of the α-pyrone ring.

Singlets for aromatic protons and methoxy (B1213986) groups on the benzene (B151609) ring.

A series of signals in the δ 3.0-5.5 ppm range corresponding to the protons of the β-D-glucoside moiety, including a characteristic doublet for the anomeric proton (H-1'). The large coupling constant (J ≈ 7-8 Hz) of the anomeric proton confirms the β-configuration of the glycosidic linkage.

¹³C NMR: The carbon NMR spectrum reveals the number of carbon atoms in the molecule. Key signals include the lactone carbonyl (C-2) around δ 160 ppm, olefinic carbons (C-3, C-4), and carbons of the aromatic ring and the glucose unit.

2D NMR:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin coupling systems, which is crucial for tracing the connectivity within the glucose unit.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which helps in determining the relative stereochemistry.

Table 1: Representative ¹H and ¹³C NMR Data for a Coumarin Glucoside

| Position | δC (ppm) | δH (ppm, J in Hz) | Key HMBC Correlations |

|---|---|---|---|

| 2 | 161.5 | - | - |

| 3 | 113.2 | 6.25 (d, 9.5) | C-2, C-4, C-4a |

| 4 | 144.8 | 7.98 (d, 9.5) | C-2, C-5, C-8a |

| 5 | 110.1 | 7.15 (s) | C-4, C-6, C-8a |

| 6 | 145.5 | - | - |

| 7 | 149.2 | - | - |

| 8 | 131.5 | - | - |

| 8a | 142.9 | - | - |

| 4a | 114.5 | - | - |

| 6-OCH₃ | 56.5 | 3.90 (s) | C-6 |

| 8-OCH₃ | 61.2 | 3.95 (s) | C-8 |

| 1' | 103.5 | 5.10 (d, 7.8) | C-5 (example linkage) |

| 2' | 74.8 | 3.55 (m) | - |

| 3' | 77.9 | 3.51 (m) | - |

| 4' | 71.2 | 3.45 (m) | - |

| 5' | 78.2 | 3.48 (m) | - |

| 6' | 62.5 | 3.75 (m), 3.92 (m) | - |

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS, LC-MSn)

Mass spectrometry is indispensable for determining the molecular weight and formula of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). This accuracy allows for the unambiguous determination of the elemental composition (molecular formula), which is a critical first step in structural identification.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments provide valuable structural information through controlled fragmentation of the molecular ion. For a coumarin glycoside, the most characteristic fragmentation is the neutral loss of the sugar moiety. The β-D-glucoside unit has a mass of 162.0528 Da. Observing a neutral loss of 162 Da in the MS/MS spectrum is strong evidence for the presence of a hexose (B10828440) sugar like glucose. The resulting fragment ion corresponds to the aglycone, which then undergoes further fragmentation, typically involving the sequential loss of carbon monoxide (CO, 28 Da) from the lactone ring. Analyzing these fragmentation patterns helps to confirm the structure of the coumarin core.

Table 2: Representative Mass Spectrometry Data

| Technique | Ion Mode | Observed m/z | Interpretation |

|---|---|---|---|

| HRMS | Positive ESI | [M+Na]⁺ | Provides accurate mass for molecular formula determination |

| MS/MS | Positive ESI | [M+H]⁺ | Precursor ion for fragmentation |

| MS/MS | Positive ESI | [M+H - 162]⁺ | Fragment corresponding to the aglycone after loss of glucose |

| MS/MS | Positive ESI | [Aglycone+H - 28]⁺ | Fragment corresponding to the loss of CO from the aglycone |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For a coumarin glycoside, the IR spectrum would show characteristic absorption bands indicating its key structural features:

O-H Stretching: A broad band in the region of 3500-3200 cm⁻¹, characteristic of the multiple hydroxyl groups on the glucose unit and any phenolic hydroxyls on the coumarin core.

C-H Stretching: Bands in the 3000-2850 cm⁻¹ region due to aliphatic C-H bonds in the glucose and methoxy groups, and potentially weaker bands above 3000 cm⁻¹ for aromatic C-H bonds.

C=O Stretching: A strong, sharp absorption band around 1730-1680 cm⁻¹ corresponding to the carbonyl group of the α-pyrone (lactone) ring.

C=C Stretching: Absorptions in the 1620-1450 cm⁻¹ range due to the aromatic C=C bonds of the benzene ring and the C=C bond of the pyrone ring.

C-O Stretching: Multiple strong bands in the fingerprint region, typically between 1300-1000 cm⁻¹, corresponding to the C-O stretching vibrations of the phenolic ethers, alcohols, and the glycosidic bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Circular Dichroism (CD)

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore. The benz-α-pyrone system of the coumarin core is a strong chromophore. Coumarin glycosides typically exhibit two or three major absorption bands in the UV region, resulting from π→π* transitions. The exact positions of the absorption maxima (λmax) are sensitive to the substitution pattern on the aromatic ring and the solvent used for the measurement. For a polysubstituted coumarin, absorption bands are generally expected in the ranges of 210-230 nm and 320-350 nm.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying chiral molecules. While the coumarin aglycone is typically achiral, the β-D-glucoside moiety contains multiple chiral centers. CD spectroscopy can be used to confirm the D-configuration of the glucose unit and to study conformational aspects of the glycosidic linkage.

Purity Assessment and Crystallization Techniques for Structural Confirmation

Purity Assessment: The assessment of purity is a critical final step following isolation. High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of natural products. The isolated compound is injected into an HPLC system, typically with a reversed-phase column (e.g., C18) and a UV detector. A gradient elution with solvents like acetonitrile and water is commonly used. Purity is assessed by the presence of a single, sharp, and symmetrical peak in the chromatogram. The area of the peak is proportional to the concentration, allowing for a quantitative purity assessment, often expressed as a percentage (e.g., >98%).

Crystallization Techniques: Obtaining a high-quality single crystal of the purified compound provides the ultimate structural proof through X-ray crystallography. This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming the connectivity and absolute stereochemistry.

Common crystallization methods for coumarin glycosides include:

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., methanol, ethanol, or acetone) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days or weeks, leading to crystal formation.

Solvent Diffusion: The compound is dissolved in a good solvent, and this solution is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.

Mixed-Solvent Recrystallization: The compound is dissolved in a minimal amount of a hot solvent or solvent mixture (e.g., aqueous ethanol or aqueous methanol), and the solution is allowed to cool slowly to induce crystallization.

The formation of suitable crystals can be challenging but is invaluable for unambiguous structural confirmation.

Biosynthesis and Biotransformation Pathways of 7 Hydroxyisofraxidin 5 Beta D Glucoside

Precursor Pathways: Phenylpropanoid and Shikimate Pathways Leading to Coumarins

The biosynthesis of 7-Hydroxyisofraxidin 5-beta-D-Glucoside originates from the phenylpropanoid pathway, which itself is derived from the shikimate pathway. frontiersin.orgnih.gov The shikimate pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids, including phenylalanine. wikipedia.orgnih.govnih.gov

The process begins with the conversion of phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). frontiersin.orgwikipedia.orgresearchgate.net Cinnamic acid then undergoes a series of hydroxylation and methylation reactions to form various coumarin (B35378) precursors. researchgate.net Key enzymes such as cinnamate (B1238496) 4-hydroxylase (C4H) and 4-coumarate-CoA ligase (4CL) are involved in these initial steps, leading to the production of p-coumaroyl-CoA, a central intermediate. frontiersin.orgnih.gov From this point, the pathway branches out to produce a wide array of secondary metabolites, including flavonoids, lignins, and the diverse family of coumarins. frontiersin.orgnih.govnih.gov The formation of the coumarin core structure involves ortho-hydroxylation of the cinnamic acid derivative, a critical step that enables the subsequent lactonization to form the characteristic benzopyran-2-one ring system of coumarins. mdpi.com

Enzymology of Coumarin Core Structure Formation

The formation of the fundamental coumarin skeleton is a multi-step enzymatic process. Following the synthesis of cinnamic acid derivatives through the phenylpropanoid pathway, a key step is the ortho-hydroxylation of the benzene (B151609) ring. mdpi.com This reaction is often catalyzed by cytochrome P450 monooxygenases. mdpi.com For instance, cinnamate 2-hydroxylase (C2'H) and feruloyl-CoA 6'-hydroxylase (F6'H) are pivotal enzymes that introduce a hydroxyl group at the C2 position of the phenyl ring of cinnamic acid derivatives. frontiersin.org

This ortho-hydroxylation is a prerequisite for the subsequent trans/cis isomerization of the side chain and spontaneous or enzyme-mediated lactonization, which closes the heterocyclic ring to form the coumarin core. mdpi.com The diversity of coumarins, including the precursor to this compound, arises from various substitutions (e.g., hydroxylation, methoxylation) on the aromatic ring, which are catalyzed by a range of specific enzymes. researchgate.net

Glycosylation Mechanisms: Role of UDP-Glycosyltransferases (UGTs) in Glucoside Formation

Glycosylation is a crucial modification in the biosynthesis of coumarins, enhancing their solubility, stability, and facilitating their storage and transport within the plant. nih.govnih.gov This process is primarily carried out by a large family of enzymes known as UDP-glycosyltransferases (UGTs). nih.govnih.govresearchgate.net UGTs catalyze the transfer of a glycosyl moiety from a nucleotide sugar donor, typically UDP-glucose, to an acceptor molecule, in this case, the coumarin aglycone. researchgate.net

In the biosynthesis of this compound, a specific UGT is responsible for attaching a glucose molecule to the hydroxyl group at the C-5 position of the 7-hydroxyisofraxidin aglycone. The glycosylation of coumarins generally occurs in the cytoplasm, and the resulting glycosides are often transported to and stored in the vacuole. nih.gov

Specificity of Glucosyltransferases at Position C-5 of Isofraxidin (B1672238)

While the specific UGT responsible for the glucosylation of 7-hydroxyisofraxidin at the C-5 position has not been definitively characterized in all plant species, UGTs are known to exhibit a high degree of specificity for both the sugar donor and the acceptor molecule. The enzyme responsible for the formation of this compound would recognize the specific structural features of the 7-hydroxyisofraxidin aglycone, directing the attachment of glucose to the C-5 hydroxyl group. Research on various plant species has identified numerous UGTs involved in the glycosylation of different coumarins, highlighting the diversity and specificity of this enzyme family. nih.govresearchgate.net

Regioselectivity and Stereoselectivity of Glycosidic Linkage

The formation of the glycosidic bond by UGTs is characterized by high regioselectivity and stereoselectivity. Regioselectivity refers to the enzyme's ability to attach the sugar moiety to a specific hydroxyl group on the aglycone. In the case of this compound, the UGT involved demonstrates regioselectivity for the C-5 hydroxyl group.

Stereoselectivity ensures that the glycosidic bond is formed with a specific anomeric configuration. The designation "beta-D-Glucoside" indicates that the glucose molecule is in the D-configuration and the glycosidic bond at the anomeric carbon (C-1 of glucose) has a beta (β) orientation. This precise control over the stereochemistry of the linkage is a hallmark of enzymatic catalysis by UGTs.

Microbial Biotransformation and Biotechnological Approaches for Enhanced Production

Microbial biotransformation offers a promising alternative for the production of coumarin glucosides. nih.govnmb-journal.com Microorganisms such as bacteria and fungi can be utilized to perform specific glycosylation reactions. nih.gov This approach can be advantageous as it can lead to the production of novel glycosides that are not found in nature. nih.gov Biotechnological strategies often involve the heterologous expression of plant UGTs in microbial hosts like Escherichia coli or yeast. nih.govnih.gov This allows for the large-scale production of specific coumarin glucosides under controlled fermentation conditions.

Furthermore, metabolic engineering of microbial strains can be employed to enhance the supply of the UDP-glucose donor, thereby increasing the yield of the desired glucoside. These biotechnological methods provide a sustainable and scalable platform for the production of valuable compounds like this compound.

Enzymatic Hydrolysis of Coumarin Glucosides to Aglycones in Biological Systems

In biological systems, the glycosidic bond of coumarin glucosides can be cleaved by enzymes known as β-glucosidases. cdnsciencepub.com This enzymatic hydrolysis releases the aglycone (in this case, 7-hydroxyisofraxidin) and the sugar molecule. cdnsciencepub.comresearchgate.net This process is significant as the biological activity of coumarins is often attributed to the aglycone form. The release of the aglycone from its glucoside conjugate can be a mechanism for activating the compound's defensive or signaling functions within the plant. The hydrolysis can occur in response to tissue damage or pathogen attack, where cellular compartmentalization breaks down, bringing the glucosides into contact with hydrolytic enzymes. cdnsciencepub.com

Chemical Synthesis and Derivatization Strategies for 7 Hydroxyisofraxidin 5 Beta D Glucoside and Analogues

Total Synthesis Approaches for the Isofraxidin (B1672238) Aglycone Scaffold

The isofraxidin aglycone, 7-hydroxy-6,8-dimethoxycoumarin, serves as the foundational structure for the synthesis of its glucosides. Total synthesis approaches for this scaffold often commence from readily available substituted benzaldehyde (B42025) derivatives. Key synthetic strategies include the Pechmann condensation, Perkin reaction, and Knoevenagel condensation, which are classical methods for coumarin (B35378) ring formation.

Another efficient approach utilizes syringaldehyde (B56468) as the starting material. This method also involves a series of transformations to introduce the necessary functional groups and facilitate the cyclization to the coumarin ring system. The choice of starting material and synthetic route is often dictated by the desired substitution pattern on the final coumarin product.

The general synthetic schemes for the isofraxidin aglycone are summarized in the interactive table below, highlighting the starting materials and key reaction types.

Interactive Data Table: Synthetic Approaches to the Isofraxidin Aglycone

| Starting Material | Key Reactions | Overall Yield | Reference |

| 2,4-Dihydroxybenzaldehyde | Bromination, Methoxylation, Knoevenagel condensation, Decarboxylation | 58% | researchgate.net |

| Syringaldehyde | Halogenation, Knoevenagel-type condensation, Cyclization | Not specified | researchgate.net |

Synthetic Methodologies for Glycosidic Bond Formation

The formation of the glycosidic bond between the isofraxidin aglycone and a glucose moiety is a critical step in the synthesis of 7-Hydroxyisofraxidin 5-beta-D-Glucoside. Several classical and modern glycosylation methods can be employed for this purpose, with the choice of method influencing the yield and stereoselectivity of the reaction.

Koenigs-Knorr Reaction: This is a widely used method for glycosidic bond formation that typically involves the reaction of a glycosyl halide (e.g., acetobromoglucose) with an alcohol (the aglycone) in the presence of a promoter, traditionally a silver or mercury salt. The reaction proceeds via an SN2-type displacement at the anomeric carbon. The use of participating protecting groups on the sugar, such as an acetyl group at the C-2 position, can direct the stereochemical outcome of the reaction.

Helferich Method: A modification of the Koenigs-Knorr reaction, the Helferich method employs a Lewis acid, such as mercuric cyanide or boron trifluoride etherate, as a promoter instead of heavy metal salts. This method can offer milder reaction conditions and improved yields in certain cases. An improved Helferich procedure for the glycosylation of 4-methylumbelliferone, a related coumarin, has been reported to afford protected glycosides with high stereoselectivity. nih.gov

Fischer Glycosylation: This method involves the reaction of an unprotected or partially protected sugar with an alcohol under acidic conditions. While it is a straightforward method, it often leads to a mixture of anomers (α and β) and regioisomers, particularly with polyhydroxylated aglycones like isofraxidin. The Fischer glycosylation is an equilibrium-controlled process, and the product distribution can be influenced by reaction time and temperature. lookchem.com

Achieving the desired β-D-glucoside configuration is paramount in the synthesis of this compound. The stereoselectivity of glycosylation reactions is influenced by several factors, including the nature of the glycosyl donor, the promoter, the solvent, and the protecting groups on the sugar moiety.

A key strategy for obtaining the β-anomer is the use of a participating neighboring group at the C-2 position of the glucose donor. For instance, an acetyl or benzoyl group at C-2 can form a cyclic acyloxonium ion intermediate. Subsequent nucleophilic attack by the aglycone's hydroxyl group occurs from the opposite face, leading to the exclusive formation of the 1,2-trans-glycosidic linkage, which in the case of glucose, corresponds to the β-configuration.

Modern glycosylation methods, such as those employing glycosyl trichloroacetimidates or thioglycosides as donors, can also provide high levels of stereocontrol. The choice of activating agent for these donors is crucial in directing the stereochemical outcome.

Interactive Data Table: Comparison of Glycosylation Methods

| Method | Glycosyl Donor | Promoter/Catalyst | Stereoselectivity |

| Koenigs-Knorr | Glycosyl Halide | Silver/Mercury Salts | Generally β with participating C-2 group |

| Helferich | Glycosyl Halide/Acetate (B1210297) | Lewis Acids (e.g., BF₃·OEt₂) | Can be highly stereoselective nih.gov |

| Fischer | Unprotected Sugar | Strong Acid | Often yields a mixture of anomers lookchem.com |

Targeted Derivatization of this compound

The synthesis of analogues of this compound through targeted derivatization is a valuable strategy for exploring its biological activities and developing new compounds with improved properties. Modifications can be introduced on both the glycosyl moiety and the coumarin aglycone scaffold.

Derivatization of the glucose unit can involve several approaches. The hydroxyl groups of the sugar can be selectively protected and deprotected to allow for modifications at specific positions. For instance, acylation or alkylation of the hydroxyl groups can alter the lipophilicity and bioavailability of the molecule.

Furthermore, different sugar moieties can be introduced to explore the impact of the carbohydrate portion on biological activity. This can be achieved by using different glycosyl donors in the glycosylation step, such as galactose or mannose derivatives. The synthesis of S-glycosides, where the anomeric oxygen is replaced by a sulfur atom, represents another avenue for creating analogues with potentially enhanced stability towards enzymatic hydrolysis. nih.gov

The coumarin aglycone offers several sites for chemical modification. The phenolic hydroxyl group at the C-7 position is a key site for derivatization. It can be alkylated, acylated, or used as a handle to attach other functional groups. These modifications can significantly impact the compound's pharmacological profile.

The methoxy (B1213986) groups at the C-6 and C-8 positions can also be targets for derivatization. Demethylation to the corresponding hydroxyl groups would provide additional sites for further functionalization. The synthesis of C-glycosides, where the sugar is attached to the coumarin scaffold via a carbon-carbon bond, is another strategy to create more stable analogues. Enzymatic C-glucosylation of various coumarin derivatives has been explored, offering a regio- and stereoselective method for generating novel C-glycosides.

Chemoenzymatic Synthesis of Glycosylated Coumarins

The synthesis of glycosylated natural products, including coumarin glucosides, presents significant challenges for traditional organic chemistry. Issues such as the need for extensive protecting group manipulations and the difficulty in achieving precise regio- and stereoselectivity are common hurdles. lookchem.com Chemoenzymatic synthesis has emerged as a powerful alternative, leveraging the inherent selectivity of enzymes to construct complex glycosidic linkages under mild conditions. researchgate.net

This approach combines chemical synthesis of precursors with enzymatic glycosylation, offering a more efficient and practical route to glycosylated coumarins. Enzymes, particularly glycosyltransferases (GTs) and glycoside hydrolases (GHs), are central to this strategy. researchgate.net

Enzymatic Glycosylation using Glycosyltransferases (GTs):

Glycosyltransferases catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule. Engineered GTs have demonstrated robust capabilities for the glycosylation of diverse coumarin derivatives. For instance, an engineered C-glycosyltransferase, MiCGTb–GAGM, has been successfully used for the C-glucosylation of various coumarin skeletons. lookchem.comacs.org This biocatalytic method circumvents the poor selectivity often seen in chemical C-glycosylation. lookchem.com The enzymatic process can be performed both in vitro with purified enzymes and in vivo using whole-cell bioconversion systems, the latter of which is particularly advantageous for large-scale production. acs.orgnih.gov

A study utilizing a C-glycosyltransferase isolated from Angelica decursiva (AdCGT) highlighted the enzyme's broad substrate acceptability. researchgate.net AdCGT was shown to catalyze O- or C-glycosylation on a variety of coumarins and flavonoids, demonstrating its potential as a versatile biocatalyst for generating a library of glycosylated compounds. researchgate.net

Enzymatic Glycosylation using Glycoside Hydrolases (GHs):

While typically responsible for cleaving glycosidic bonds, glycoside hydrolases can be engineered to catalyze their formation. By mutating key active-site residues, the hydrolytic activity can be suppressed, and the enzyme, often termed a "glycosynthase" or "thioglycoligase," can be used to synthesize glycosides. nih.gov

An innovative biocatalytic method has been developed for the synthesis of coumarin S-glycosides, which are more stable to enzymatic and chemical hydrolysis than their O-glycoside counterparts. nih.gov This one-pot reaction employs engineered GHs to graft various carbohydrate structures onto a 7-mercapto-4-methyl-coumarin acceptor using activated p-nitrophenyl (pNP)-glycosides as sugar donors. nih.gov The process is highly efficient and selective, yielding the desired anomeric configuration. nih.gov

Table 1: Examples of Enzymatic Synthesis of Glycosylated Coumarins

| Enzyme Type | Specific Enzyme Example | Acceptor Substrate | Sugar Donor | Product Type | Reference |

| C-Glycosyltransferase | MiCGTb–GAGM | Various Coumarins | UDP-glucose | C-Glucosides | lookchem.comacs.org |

| C-Glycosyltransferase | AdCGT | 5,7-dihydroxycoumarin | UDP-glucose | C-Glucosides | researchgate.net |

| Glycoside Hydrolase (mutant) | DtXylE161Q | 7-mercapto-4-methyl-coumarin | pNP-β-D-xylopyranoside | S-Glycoside | nih.gov |

| Glycoside Hydrolase (mutant) | DtGlcAE396Q | 7-mercapto-4-methyl-coumarin | pNP-Glucuronic acid | S-Glycoside | nih.gov |

Development of Novel Analogs for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The development of novel analogues of this compound involves the systematic modification of its core structure to probe these relationships. The coumarin scaffold is a "privileged structure" in drug discovery, known to interact with various biological targets. frontiersin.org Synthetic strategies are therefore aimed at creating libraries of derivatives with modifications at different positions to enhance potency, selectivity, or pharmacokinetic properties. frontiersin.orgmdpi.com

Key modification strategies for coumarin glycosides include:

Modification of the Coumarin Core: Substituents can be introduced at various positions of the benzopyrone ring system. For example, synthesizing derivatives with different groups at the C-3 and C-4 positions has been a common strategy. mdpi.com

Alteration of Hydroxyl Groups: The phenolic hydroxyl groups on the coumarin ring are key targets for modification. Strategies such as O-alkylation and acylation can significantly impact biological activity. For instance, the synthesis of a series of 7-hydroxycoumarin derivatives with different O-alkyl chains was used to explore antifungal activity, revealing that a pentyloxy substituent at the C-7 position could potentiate the effect. mdpi.com

Variation of the Glycosidic Moiety: The sugar part of the molecule can be altered. This includes changing the type of sugar, its stereochemistry, or the nature of the glycosidic linkage (e.g., O-, C-, or S-glycoside).

A notable study on the development of coumarin analogues for SAR focused on their activity as G protein-coupled receptor (GPCR) modulators. mdpi.com Researchers synthesized a library of twenty-five 7,8-dihydroxycoumarin and 7-hydroxycoumarin derivatives with diverse substituents. The evaluation of these compounds revealed that specific structural changes could dramatically alter their biological function, in some cases converting a GPCR activator into an inhibitor. mdpi.com For example, the acylation of hydroxyl groups at the C-7 and C-8 positions or etherification at the C-7 position was found to be a successful strategy for this functional switch. mdpi.com

Table 2: SAR of Coumarin Derivatives as GPCR Modulators

| Compound | Core Structure | C-4 Substituent | C-7/C-8 Modification | Activity Type | Potency (IC₅₀/EC₅₀ nM) | Reference |

| Derivative 4 | 7,8-dihydroxycoumarin | -CF₃ | None | Inhibitor | 0.15 | mdpi.com |

| Derivative 7 | 7,8-dihydroxycoumarin | -CH₃ | Di-acetylated | Inhibitor | 0.02 | mdpi.com |

| Derivative 23 | 7-hydroxycoumarin | -CH₃ | O-Propionyl | Inhibitor | 0.76 | mdpi.com |

| Derivative 14 | 7-hydroxycoumarin | -CF₃ | None | Activator | 0.03 | mdpi.com |

| Derivative 17 | 7-hydroxycoumarin | -CH₂CH₂Ph | None | Activator | 0.03 | mdpi.com |

| Derivative 18 | 7-hydroxycoumarin | -CH(CH₃)₂ | None | Activator | 0.03 | mdpi.com |

| Derivative 21 | 7-hydroxycoumarin | -Ph | None | Activator | 0.02 | mdpi.com |

These examples demonstrate that the targeted synthesis of analogues is a powerful tool for dissecting the structural requirements for the biological activity of coumarin glycosides, paving the way for the design of more effective and specific therapeutic agents.

Biological Activities and Mechanistic Investigations of 7 Hydroxyisofraxidin 5 Beta D Glucoside

Anti-inflammatory Modulatory Mechanisms

Currently, there are no specific studies published in peer-reviewed journals that investigate the anti-inflammatory mechanisms of 7-Hydroxyisofraxidin 5-beta-D-Glucoside. While other related flavonoid and coumarin (B35378) glucosides have been evaluated for their anti-inflammatory potential, this specific molecule has not been the subject of such investigations.

Inhibition of Cyclooxygenase (COX) and Nitric Oxide Synthase (iNOS) Pathways

No research data is available to confirm or deny the inhibitory effects of this compound on the Cyclooxygenase (COX) or inducible Nitric Oxide Synthase (iNOS) pathways. The interaction between this compound and these key inflammatory enzymes remains uninvestigated.

Modulation of Pro-inflammatory Cytokines and Signaling Cascades (e.g., NF-κB, TNF-α, MAPKs)

The potential for this compound to modulate pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) or to influence critical signaling cascades like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) has not been documented in scientific literature.

Cellular Anti-inflammatory Responses in In Vitro Models

There are no published in vitro studies using cell models (e.g., macrophages, endothelial cells) to evaluate the cellular anti-inflammatory responses to this compound. Consequently, no data tables detailing such findings can be generated.

Antioxidant Potential and Reactive Oxygen Species (ROS) Scavenging

The antioxidant capacity and potential for this compound to scavenge Reactive Oxygen Species (ROS) are currently unknown. No studies have been performed to assess its activity in standard antioxidant assays.

Mechanisms of Free Radical Scavenging

Specific mechanisms by which this compound might scavenge free radicals have not been elucidated. Research into its potential as a direct radical scavenger or as a chelating agent has not been published.

Modulation of Endogenous Antioxidant Systems

The effect of this compound on endogenous antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase, glutathione (B108866) peroxidase) has not been studied. It is therefore unknown if this compound can modulate the body's natural antioxidant defenses.

Anti-proliferative and Cell Cycle Modulatory Effects in Cellular Models

The potential of coumarin glycosides, including compounds structurally related to this compound, to influence cell proliferation and modulate cell cycle progression is a significant area of research, particularly in the context of cancer biology. These compounds have demonstrated the ability to inhibit the growth of various cancer cell lines through mechanisms that often involve halting the cell cycle at critical checkpoints and inducing programmed cell death, or apoptosis.

While direct studies on this compound are limited, research on analogous coumarin and flavonoid glycosides provides insight into their anti-proliferative capabilities. For instance, novel hesperidin (B1673128) glycosides have been shown to inhibit the viability of non-small cell lung cancer A549 cells. nih.gov Similarly, other glycosidic derivatives have been found to potently inhibit the proliferation of breast (MCF-7) and colon (MDST8) cancer cell lines, with some compounds exhibiting half-inhibitory concentrations (IC50) in the low micromolar range (0.01 to 10 μM). nih.gov

Coumarins isolated from various natural sources have shown significant antiproliferative activity against a range of cancer cells. For example, certain coumarins from Peucedanum japonicum roots dramatically reduced the viability of human promyelocytic leukemia (HL-60) cells. nih.gov The broader class of coumarins is recognized for possessing potent antiproliferative activity, which suppresses cell growth across various cancer types, including leukemia, lung, renal, and breast cancer cell lines. nih.gov This suggests that the core coumarin structure, as found in this compound, is a key contributor to these cytotoxic effects.

| Compound Type | Cell Line | Effect | Reference |

|---|---|---|---|

| Hesperidin Glycosides | A549 (Non-small cell lung) | Inhibited cell viability | nih.gov |

| Amide Glycosides | MCF-7 (Breast), MDST8 (Colon) | Potent inhibition of proliferation (IC50: 0.01-10 µM) | nih.gov |

| Coumarins from P. japonicum | HL-60 (Leukemia) | Significantly reduced cell viability | nih.gov |

The anti-proliferative effects of coumarins and related glycosides are often underpinned by their ability to induce cell cycle arrest and apoptosis. mdpi.com Coumarin itself has been shown to be cytotoxic to human cervical cancer HeLa cells, causing cell cycle arrest at the G0/G1 phase and inducing apoptosis. nih.gov Similarly, both coumarin and 7-hydroxycoumarin can inhibit the growth of human lung carcinoma cell lines by inducing a G1 phase arrest. researchgate.net

The induction of apoptosis is a key mechanism for many natural compounds. In leukemia cells, certain coumarins trigger apoptosis by increasing the population of cells in the sub-G1 phase, which is indicative of apoptotic cell death. nih.gov The molecular mechanism often involves the mitochondria-mediated pathway. This can include the depolarization of the mitochondrial membrane, the release of cytochrome c, and the subsequent activation of executioner caspases like caspase-3. nih.gov Furthermore, these effects can be associated with changes in the expression of Bcl-2 family proteins, such as an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gov In some cases, the generation of reactive oxygen species (ROS) is also a critical step in triggering cell cycle arrest and apoptosis. mdpi.com

| Compound | Cell Line | Mechanism | Reference |

|---|---|---|---|

| Coumarin | HeLa (Cervical) | G0/G1 cell cycle arrest; Mitochondria-mediated apoptosis; Caspase-3 activation | nih.gov |

| Coumarin / 7-Hydroxycoumarin | Lung Carcinoma | G1 phase cell cycle arrest | researchgate.net |

| Coumarin from P. japonicum | HL-60 (Leukemia) | Increased sub-G1 cell population; Mitochondria-mediated apoptosis | nih.gov |

| Prunetrin (Flavonoid Glycoside) | Hep3B (Liver) | G2/M phase arrest; Intrinsic apoptosis; Caspase cascade activation | mdpi.com |

Enzyme Inhibition and Regulation

The interaction of coumarin derivatives with various enzyme systems is crucial to understanding their biological effects and potential as therapeutic agents. These interactions can influence metabolic pathways and cellular processes.

Coumarins are well-known to interact with cytochrome P450 (CYP) enzymes, a superfamily of proteins essential for the metabolism of a vast array of xenobiotics and endogenous compounds. nih.gov These interactions can manifest as either inhibition or substrate activity. nih.govnih.gov Furanocoumarins, a subclass of coumarins found in grapefruit juice, are potent inhibitors of CYP3A4, a major enzyme in human drug metabolism. amegroups.cn

Studies on synthetic coumarin derivatives have shown specific inhibitory activities. For example, 7-coumarin propargyl ether and 7-(4-trifluoromethyl)coumarin propargyl ether were found to be mechanism-based inactivators of CYP3A4, but interestingly, they did not inhibit the closely related CYP3A5. nih.govresearchgate.net The nature of the coumarin structure plays a significant role in determining its inhibitory profile against different CYP isoforms, with various derivatives being developed as selective inhibitors for P450s involved in carcinogenesis, such as CYP1A1, CYP1A2, and CYP1B1. nih.govresearchgate.net This highlights the potential for coumarins, including glycosylated forms like this compound, to modulate metabolic pathways governed by CYP enzymes.

Numerous coumarin derivatives have been identified as inhibitors of xanthine (B1682287) oxidase (XO), an enzyme that plays a key role in purine (B94841) metabolism and the production of uric acid. ijbbb.org The inhibition of this enzyme is a therapeutic strategy for conditions like gout and hyperuricemia.

Structure-activity relationship studies have revealed key features for potent XO inhibition. A hydroxyl group at the C7 position of the coumarin scaffold is considered particularly important for inhibitory activity. ijbbb.orgnih.gov For instance, esculetin (B1671247) (6,7-dihydroxycoumarin) and umbelliferone (B1683723) (7-hydroxycoumarin) are strong XO inhibitors. nih.gov The presence of additional hydroxyl groups, as seen in esculetin, often enhances the inhibitory effect. nih.govnih.gov Conversely, the addition of bulky groups or glycoside moieties can reduce or diminish the activity. For example, the 6-glycoside group in esculin (B1671248) (6,7-dihydroxycoumarin 6-glucoside) and the 8-glucoside in fraxin (B1674053) strongly decrease the inhibitory effect compared to their aglycone counterparts. nih.gov This suggests that while the core 7-hydroxy coumarin structure of this compound is favorable for XO interaction, the presence of the 5-beta-D-glucoside may modulate this activity.

| Compound | Key Structural Features | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Esculetin | 6,7-dihydroxy | 20.91 µM | nih.gov |

| Umbelliferone | 7-hydroxy | 43.65 µM | nih.gov |

| 7-Hydroxy-4-methylcoumarin | 7-hydroxy | 96.70 µM | nih.gov |

| Fraxin | 7-hydroxy, 8-glucoside | Weak inhibition (6.9% at 100 µM) | nih.gov |

| Esculin | 7-hydroxy, 6-glucoside | Strongly decreased inhibition | nih.gov |

Hexokinase is the first and a key regulatory enzyme in the glycolytic pathway, responsible for phosphorylating glucose to glucose-6-phosphate. researchgate.net Its inhibition is an area of interest for cancer therapy, as many cancer cells exhibit high rates of glycolysis (the Warburg effect). researchgate.netmdpi.com

While research on coumarin glycosides as direct hexokinase inhibitors is not extensive, studies on other natural glycosides have shown potential. For example, acyl glucosides of phloretin (B1677691), a polyphenol, have been demonstrated to inhibit yeast hexokinase, which shares structural similarities with the human hexokinase 2 (HK2) isoform often overexpressed in cancers. researchgate.net Specifically, phloretin 4'-O-(6''-O-octanoyl)-α-D-glucopyranoside showed potent inhibition with a Ki for glucose calculated to be 22.1 µM. researchgate.net The inhibition of hexokinase is often achieved by compounds that are glucose analogs or that interfere with the enzyme's active site. nih.gov Given that this compound contains a glucose moiety, its potential to interact with glucose-metabolizing enzymes like hexokinase is plausible, though it remains an area for further specific investigation.

Immunomodulatory Activities (e.g., Th17/Treg balance modulation for related compounds)

The immunomodulatory potential of coumarins, a class of compounds to which this compound belongs, has been a subject of increasing scientific interest. These natural products are recognized for their capacity to influence immune responses through various mechanisms. nih.govmdpi.com Pharmacological studies have demonstrated that coumarins can exert anti-inflammatory and immunomodulatory effects by targeting multiple intracellular signaling pathways, including NF-κB, MAPKs, and JAK/STAT, which are crucial for regulating the expression of pro-inflammatory genes. nih.gov

Investigations into simple coumarins, such as 7-hydroxycoumarin, have revealed specific immunomodulatory actions. For example, studies have shown that coumarin and 7-hydroxycoumarin can enhance macrophage migration activity and increase the release of nitric oxide and interleukin-12 (B1171171) (IL-12), a key cytokine in cell-mediated immunity. researchgate.net This suggests that these compounds can stimulate certain aspects of the immune system. researchgate.net Furthermore, some coumarins have been observed to increase the responsiveness of lymphocytes, indicating an ability to activate these critical immune cells. scispace.com

A sophisticated mechanism of immune regulation involves maintaining the balance between T helper 17 (Th17) cells and regulatory T (Treg) cells. Th17 cells are generally pro-inflammatory and play a role in autoimmune diseases, while Treg cells are immunosuppressive and essential for maintaining immune tolerance. nih.govnih.gov An imbalance in the Th17/Treg ratio is implicated in the pathogenesis of several autoimmune and inflammatory conditions. nih.gov While direct evidence for this compound is limited, studies on other natural glucosides provide a compelling model for potential activity. For instance, the glucoside salidroside (B192308) has been shown to modulate the Th17/Treg balance by inhibiting the differentiation of Th17 cells through the STAT3/HIF-1α/RORγt pathway. nih.gov Similarly, other glucosides have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6 via suppression of the NF-κB pathway. nih.gov

Table 1: Immunomodulatory Effects of Related Coumarins and Natural Glucosides

| Compound/Class | Biological Effect | Potential Mechanism(s) of Action |

|---|---|---|

| Coumarins (general) | Anti-inflammatory, Immunoregulatory | Modulation of NF-κB, MAPKs, JAK/STAT pathways nih.gov |

| 7-Hydroxycoumarin | Macrophage activation, Increased IL-12 release | Stimulation of cell-mediated immune responses researchgate.net |

| Phenyl-β-D-glucopyranoside | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6) | Suppression of NF-κB nuclear translocation nih.gov |

Neurobiological Modulations and Neuroprotective Pathways

Coumarin derivatives are increasingly being investigated for their neuroprotective properties, with research pointing to their ability to modulate multiple pathways associated with neuronal survival and function. researchgate.netmdpi.com These compounds are recognized for their antioxidant, anti-inflammatory, and anti-apoptotic activities, which are crucial for mitigating the oxidative damage and neuroinflammation observed in central nervous system disorders. researchgate.net

A key neuroprotective mechanism identified for some coumarin derivatives involves the activation of the Tropomyosin receptor kinase B (TRKB) signaling pathway. mdpi.comntnu.edu.tw Activation of TRKB, the receptor for Brain-Derived Neurotrophic Factor (BDNF), triggers downstream signaling cascades, including the ERK and PI3K-AKT pathways. mdpi.comnih.gov This ultimately leads to the phosphorylation and activation of the cAMP response element-binding protein (CREB), a transcription factor that upregulates the expression of genes vital for neuronal survival, plasticity, and neurogenesis, including BDNF itself. mdpi.comnih.gov Studies on specific coumarin derivatives have shown that this pathway activation can promote neurite outgrowth and reduce the activity of caspases, which are enzymes that execute apoptosis or programmed cell death. ntnu.edu.twnih.gov

Beyond the TRKB-CREB-BDNF pathway, the neuroprotective effects of coumarins are linked to other mechanisms. These include the inhibition of key enzymes involved in neurodegeneration, such as cholinesterases (AChE and BChE) and monoamine oxidase B (MAO-B). researchgate.netmdpi.com Furthermore, their ability to reduce the production of reactive oxygen species (ROS) and enhance the Nrf2-mediated antioxidant defense system contributes significantly to their neuroprotective profile. mdpi.com Research on other natural glucosides has also demonstrated potent neuroprotective effects, such as reducing neuronal apoptosis and promoting neurogenesis following brain injury. nih.gov

Table 2: Neuroprotective Mechanisms of Related Coumarin Derivatives

| Compound/Class | Neuroprotective Effect | Pathway/Mechanism Modulated |

|---|---|---|

| Coumarin Derivatives (e.g., LM-031) | Promotion of neuronal survival, Reduction of apoptosis | Activation of TRKB-CREB-BDNF signaling pathway mdpi.comntnu.edu.twnih.gov |

| 3-Arylcoumarin Hybrids | Inhibition of Aβ-amyloid aggregation, Neuroprotection | Inhibition of Cholinesterases (AChE, BChE) mdpi.com |

| Coumarins (general) | Antioxidant, Anti-neuroinflammation | Reduction of Reactive Oxygen Species (ROS), Modulation of Nrf2 researchgate.netmdpi.com |

Other Mechanistic Biological Effects (e.g., melanin (B1238610) synthesis, transporter binding)

The biological activities of coumarin glucosides extend to other mechanistic effects, including the modulation of enzymatic processes such as melanin synthesis. Melanin is a pigment produced in melanocytes, and its synthesis is primarily regulated by the enzyme tyrosinase. jmb.or.kr The expression of tyrosinase and other key melanogenic enzymes, like tyrosinase-related protein-1 (TRP-1) and TRP-2, is controlled by the microphthalmia-associated transcription factor (MITF). jmb.or.kr Therefore, compounds that inhibit tyrosinase activity or downregulate MITF expression can effectively reduce melanin production. jmb.or.kr

While direct studies on this compound's effect on melanogenesis are not widely available, research on other natural compounds offers insight into potential mechanisms. Some flavonoids and phenolic compounds that coexist with coumarins in plants have been shown to inhibit tyrosinase activity directly. researchgate.net A more intricate mechanism involves the modulation of signaling pathways that control MITF expression. For example, studies on other natural products have demonstrated that activation of the ERK and Akt signaling pathways can lead to the degradation of MITF, subsequently suppressing the expression of tyrosinase and TRP-1 and leading to a decrease in melanin synthesis. jmb.or.kr This suggests a potential route through which related coumarin glucosides might exert influence over pigmentation.

Information regarding the specific binding of this compound to cellular transporters is not extensively documented in the current scientific literature. The interaction of small molecules with transporters is a critical aspect of their pharmacokinetics, influencing their absorption, distribution, and excretion, but detailed studies for this particular compound are yet to be reported.

Table 3: Mechanisms of Melanogenesis Inhibition by Natural Compounds

| Compound/Class | Effect on Melanogenesis | Mechanism of Action |

|---|---|---|

| Quercetin, Apigenin | Inhibition of melanin synthesis | Direct inhibition of tyrosinase activity researchgate.net |

| Dehydroglyasperin D | Suppression of melanin synthesis | Downregulation of MITF via activation of ERK and Akt pathways jmb.or.kr |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 7-hydroxycoumarin |

| Salidroside |

| Phenyl-β-D-glucopyranoside |

| LM-031 |

| 3-Arylcoumarin Hybrids |

| 2,3,5,4'-tetrahydroxystilbene-2-O-beta-D-glucoside |

| Quercetin |

| Apigenin |

| Dehydroglyasperin D |

| Luteolin-7-O-beta-D-glucoside |

| Warfarin |

Structure Activity Relationship Sar Studies of 7 Hydroxyisofraxidin 5 Beta D Glucoside and Its Analogs

Influence of Glycosylation Position on Biological Activity

Glycosylation, the attachment of a sugar moiety to the coumarin (B35378) aglycone, significantly impacts the molecule's pharmacokinetic and pharmacodynamic properties. nih.gov This modification can enhance solubility, stability, and bioavailability, and is crucial for the storage and transport of the compound within biological systems. nih.gov The position of this glycosidic linkage is a critical determinant of the resulting biological activity.

The specific positioning of the glucoside group on the isofraxidin (B1672238) scaffold dictates the molecule's interaction with biological targets. While direct comparative studies between 7-Hydroxyisofraxidin 5-beta-D-Glucoside and its regioisomer, 5-Hydroxyisofraxidin 7-beta-D-Glucoside, are not extensively detailed in the available literature, SAR principles derived from related coumarin glycosides allow for informed inferences. For instance, in studies of various coumarins, a free hydroxyl group at the C-7 position has been identified as a crucial parameter for certain inhibitory activities, such as the inhibition of Advanced Glycation Endproduct (AGE) formation. researchgate.net This suggests that glycosylation at the 7-position, as seen in 5-Hydroxyisofraxidin 7-beta-D-Glucoside, might modulate or diminish activities that depend on a free C-7 hydroxyl group. researchgate.netvulcanchem.comcymitquimica.com Conversely, having the glucoside at the 5-position preserves the C-7 hydroxyl group, potentially retaining or enhancing such activities. The interplay between the hydroxyl and glucoside positions creates two distinct molecules with different steric and electronic profiles, leading to differential biological effects.

The glucosidic linkage plays a multifaceted role in the biological activity of coumarins. The presence of the sugar moiety can influence how the molecule binds to its target. For example, the planar hydroxyl groups on the glucose unit can participate in hydrogen bonding within the grooves of DNA, thereby influencing the binding mode and affinity. niscpr.res.in The conformation of the entire molecule is altered by the glucosidic ring, allowing it to fit more effectively into the binding sites of target macromolecules. niscpr.res.in

Furthermore, glycosylation is a key factor in cellular uptake. The sugar portion can be recognized by specific glucose transporters on cell membranes, potentially facilitating entry into the cell. The specific linkage of the sugar (e.g., at position 1 vs. position 6 of a galactose unit in nanoparticle studies) has been shown to affect not only binding to cell surface receptors like lectins but also the subsequent internalization pathway within the cell. nih.gov This highlights that the precise architecture of the glycosidic bond is critical for determining the cellular fate and ultimate biological effect of the compound. nih.govresearchgate.net

Role of Hydroxyl and Methoxy (B1213986) Substitutions on the Coumarin Moiety

The substitution pattern of hydroxyl (-OH) and methoxy (-OCH3) groups on the coumarin's benzene (B151609) ring is a fundamental determinant of its biological profile. Phenolic hydroxyl groups are often crucial for antioxidant activity, as they can donate protons to neutralize free radicals. pjmhsonline.com Studies have shown that the antioxidant and antiproliferative activities of certain natural coumarins are beneficially influenced by these hydroxyl groups. pjmhsonline.compjmhsonline.com

Conversely, modifying these hydroxyl groups, for example by converting them into methoxy groups (methylation), can have a significant impact. Such a modification increases the lipophilicity of the molecule, which may enhance its ability to permeate microbial cell membranes, thereby improving antimicrobial activity. pjmhsonline.com The position of these substitutions is also critical. For instance, research on coumarins as inhibitors of advanced glycation endproducts (AGEs) revealed that a free hydroxyl group at the C-7 position is an important feature for inhibitory potential. researchgate.net Similarly, the presence of methoxy groups at both the C-7 and C-8 positions has been shown to be more effective in certain antimycobacterial derivatives compared to single or unsubstituted versions. nih.gov

| Substitution | Position | Effect on Biological Activity | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | General | Enhances antioxidant and antiproliferative activity. | pjmhsonline.compjmhsonline.com |

| Hydroxyl (-OH) | C-7 | Important for AGE inhibitory potential. | researchgate.net |

| Methoxy (-OCH3) | General | Increases lipophilicity, potentially enhancing antimicrobial activity. | pjmhsonline.com |

| Methoxy (-OCH3) | C-7 and C-8 | Increased activity in some antimycobacterial derivatives. | nih.gov |

Importance of the Pyranone Ring Structure

The core of any coumarin is the benzo-α-pyrone structure, which consists of a benzene ring fused to a pyranone ring. researchgate.net This fused ring system provides chemical stability and is a privileged scaffold in medicinal chemistry, meaning it is frequently found in biologically active compounds. researchgate.netresearchgate.net The pyranone ring itself is not merely a structural anchor but an active participant in the molecule's biological function.

Pyranocoumarins, where a pyran ring is fused to the coumarin structure, exhibit a wide range of significant biological activities, including anti-HIV, anticancer, and neuroprotective effects. researchgate.netzenodo.org The integrity of this ring and its specific type of fusion (linear or angular) are crucial for activity. zenodo.org For example, the neuroprotective activity of some coumarins is attributed to the presence of a dihydropyran moiety. zenodo.org Modifications to the pyranone ring, such as epoxidation or reduction of its double bond, can significantly alter or in some cases have no effect on the compound's potency, demonstrating the nuanced role of this structural feature. researchgate.net

Effects of Other Derivatizations on Biological Potency and Selectivity

Beyond glycosylation and simple substitutions, other chemical modifications (derivatizations) of the coumarin scaffold can profoundly influence biological potency and target selectivity. The introduction of different functional groups at various positions on the coumarin nucleus allows for the fine-tuning of its pharmacological properties.

For example, placing large functional groups at the C-3 or C-4 positions is a common trend in the development of active derivatives. nih.gov In one series of helicase inhibitors, a methyl substitution at the C-4 position drastically increased activity. nih.gov Similarly, methyl groups at the C-5 and C-7 positions were found to be crucial for the activity of certain antimycobacterial agents, possibly by influencing the molecule's conformational geometry for optimal target binding. nih.gov The nature of the linkage to these appended groups is also important; biocatalytic methods have been used to create S-glycosides (with a sulfur linkage) instead of the more common O-glycosides, resulting in compounds with high stability and no cytotoxicity, making them suitable for applications like biomedical imaging. nih.gov

Computational Approaches to SAR: Molecular Docking and Dynamics Simulations

Computational methods are powerful tools for elucidating the structure-activity relationships of coumarin glycosides at a molecular level. nih.govacs.org Techniques like molecular docking and molecular dynamics (MD) simulations provide insights into how these molecules interact with their biological targets.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, helping to identify key interactions such as hydrogen bonds and van der Waals forces. niscpr.res.inresearchgate.net For instance, in silico studies have shown that the coumarin glycoside esculin (B1671248) binds to the major groove of DNA through multiple hydrogen bond interactions. niscpr.res.inresearchgate.net

Molecular dynamics simulations build upon this by simulating the movement of the ligand-receptor complex over time. nih.govacs.org This allows researchers to assess the stability of the binding. Analyses of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can indicate whether a stable complex is formed. niscpr.res.inresearchgate.net Furthermore, methods like Molecular Mechanics Generalized Born Surface Area (MMGBSA) calculations can be used to estimate the binding free energy, revealing the energetic favorability of the interaction. niscpr.res.inresearchgate.net These computational approaches not only support experimental findings but also guide the rational design of new, more potent coumarin derivatives. nih.govacs.org

| Computational Method | Application in Coumarin SAR | Key Findings/Insights | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding mode of coumarins with targets (e.g., DNA, enzymes). | Identifies specific interactions (H-bonds, hydrophobic contacts) and binding sites. | niscpr.res.inresearchgate.netnih.govacs.org |

| Molecular Dynamics (MD) Simulation | Assessing the stability of the coumarin-target complex over time. | RMSD analysis confirms complex stability; RMSF shows flexibility of residues. | niscpr.res.inresearchgate.netnih.govacs.org |

| MMGBSA Analysis | Calculating the binding free energy of the interaction. | Determines the energetic favorability of binding and identifies key contributing forces (e.g., van der Waals). | niscpr.res.inresearchgate.netresearchgate.net |

| QSAR (Quantitative Structure-Activity Relationship) | Developing models to predict activity based on chemical structure. | Identifies key structural features (pharmacophores) required for activity. | nih.govacs.org |

Advanced Analytical Methodologies for Research on 7 Hydroxyisofraxidin 5 Beta D Glucoside

Quantitative Analysis in Complex Natural Extracts

The quantification of 7-Hydroxyisofraxidin 5-beta-D-Glucoside, a coumarin (B35378) glucoside, within intricate natural extracts presents a significant analytical challenge due to the presence of numerous other structurally similar compounds. researchgate.net To address this, various chromatographic techniques have been developed and optimized.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of coumarin compounds. nih.gov When coupled with various detectors, it offers a versatile platform for both qualitative and quantitative analysis.

HPLC with UV/Vis Detection: This is a common and cost-effective method for quantifying coumarins. The analysis is typically performed on a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water. researchgate.netijpsnonline.com Detection is carried out at a specific wavelength, for example, 276 nm, where the compound exhibits significant absorbance. researchgate.netijpsnonline.com

HPLC with Diode Array Detection (DAD): A DAD detector provides a significant advantage over a standard UV detector by acquiring the entire UV spectrum of the eluting compounds. researchgate.net This is particularly useful in complex extracts as it allows for the comparison of the UV spectra of unknown peaks with those of analytical standards, aiding in peak identification and purity assessment. researchgate.net For coumarin analysis, a gradient elution with solvents like methanol and acetic acid in water is often employed. researchgate.net

HPLC with Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and sensitivity. This hyphenated technique allows for the determination of the molecular weight of the compound, which, combined with retention time data, provides a high degree of confidence in compound identification.

A typical HPLC-DAD method for the analysis of coumarins might utilize a C18 stationary phase and a gradient elution with methanol and an aqueous solution of acetic acid. researchgate.net

Table 1: Example HPLC Parameters for Coumarin Analysis

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 3.9 mm, 5 µm) |

| Mobile Phase | Gradient elution with Methanol and 0.3% aqueous Acetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | Diode Array Detector (DAD) |

This table is illustrative and specific conditions may vary depending on the exact coumarin and matrix being analyzed.

For high-throughput analysis and enhanced sensitivity, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) or Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS) is increasingly employed. researchgate.net

UPLC-MS/MS: This technique offers rapid separation times due to the use of smaller particle size columns (sub-2 µm) and higher operating pressures. researchgate.net The tandem mass spectrometer allows for highly selective and sensitive detection through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored. This is particularly advantageous for quantifying low-level analytes in complex biological matrices.